4,5-Dimethyl-1,2-dithiol-3-one

Description

Historical Context and Significance of 1,2-Dithiolone Derivatives in Organic Chemistry

The study of 1,2-dithiole (B8566573) derivatives dates back to the late 19th century, with the first synthesis of a related compound, 4,5-dimethyl-1,2-dithiole-3-thione, reported in 1884. nih.govmdpi.com For many years, the chemistry of these compounds was primarily focused on their synthesis and fundamental reactivity. However, the discovery of their significant and varied biological activities in the 20th century sparked a surge of interest.

1,2-dithiole derivatives have been recognized for a wide array of pharmacological properties, including antioxidant, antitumor, and chemotherapeutic effects. nih.govmdpi.com A notable example is Oltipraz, a 1,2-dithiole-3-thione derivative, which was initially developed as an antischistosomal agent and later investigated for its cancer chemoprotective properties. asm.orgiucr.orgthieme-connect.com Beyond medicine, the rich chemistry of the 1,2-dithiole core has made these compounds valuable precursors in materials science. They serve as key building blocks for the synthesis of tetrathiafulvalene (B1198394) vinylogues and other molecules used in the development of organic electronic conductors, photoconductive materials, and semiconducting polymers. nih.gov This dual relevance in both medicinal chemistry and materials science has cemented the historical and ongoing significance of the 1,2-dithiolone scaffold in organic chemistry.

Structural Features and Precise Nomenclature of 4,5-Dimethyl-1,2-dithiol-3-one

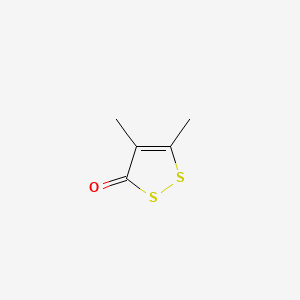

The chemical structure of this compound is defined by a five-membered heterocyclic ring containing two adjacent sulfur atoms (a disulfide bond) at positions 1 and 2, and a carbonyl group (C=O) at position 3. ontosight.ai The ring is further substituted with methyl groups (CH₃) at positions 4 and 5. ontosight.ai This specific arrangement of atoms gives rise to its systematic IUPAC name: 4,5-dimethyl-3H-1,2-dithiol-3-one . The "3H" designation indicates the position of the saturated atom in the otherwise unsaturated ring system.

The presence of the disulfide bond, the carbonyl group, and the alkyl substituents on the unsaturated carbon-carbon bond dictates the compound's chemical properties, including its reactivity, planarity, and potential for engaging in various chemical transformations. ontosight.ai

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 35659-69-9 chemsrc.com |

| Molecular Formula | C₅H₆OS₂ ontosight.ai |

| Molecular Weight | 146.23 g/mol |

| Appearance | Not specified in search results |

| Melting Point | Not specified in search results |

| Boiling Point | Not specified in search results |

Current Research Landscape and Emerging Trends for 1,2-Dithiol-3-ones

Contemporary research on 1,2-dithiol-3-ones is vibrant and multifaceted, extending from novel synthetic methodologies to new applications. Chemists continue to develop more efficient and general routes for synthesizing the dithiolone core. Modern methods often involve the sulfurization of precursors like β-ketoesters or the reaction of tertiary isopropylamines with disulfur (B1233692) dichloride. mdpi.comasm.org

A significant area of current investigation is the biological activity of dithiolones. Recently, 3H-1,2-dithiole-3-thiones, structurally similar to the '-one' counterparts, have been explored as potent hydrogen sulfide (B99878) (H₂S) donors, a crucial gaseous signaling molecule in physiology. mdpi.com Furthermore, specific 1,2-dithiol-3-one derivatives have been identified as potent inhibitors of essential bacterial enzymes, such as 3-ketoacyl acyl carrier protein synthase III (FabH), making them attractive targets for the development of new antibacterial agents. asm.org

An emerging trend is the application of dithiolone derivatives in polymer chemistry and materials science. For instance, dithiolone-derived monomers are being explored in radical ring-opening polymerization to create degradable polymers. chinesechemsoc.org The reactive nature of the thioester group within these structures makes them promising candidates for applications such as 3D-printed degradable objects and advanced adhesive materials. chinesechemsoc.org

Interdisciplinary Relevance of Dithiolone Chemistry in Contemporary Science

The chemistry of dithiolones has transcended the traditional boundaries of organic synthesis to become highly relevant in several scientific disciplines.

Medicinal Chemistry and Pharmacology: As noted, dithiolone and dithiolethione derivatives are central to the development of therapeutic agents. mdpi.com Compounds like Oltipraz and anethole (B165797) dithiolethione have been clinically evaluated for treating diseases and for their chemoprotective activities. asm.org The exploration of dithiolones as enzyme inhibitors and H₂S donors continues to be a fertile area for discovering new drugs. mdpi.comasm.org

Materials Science: The unique electronic properties of the dithiolene ligand, which can be derived from dithiolones, are critical in the design of advanced materials. These include molecular conductors, superconductors, and materials with nonlinear optical properties. nih.govresearchgate.net The ability to fine-tune the electronic structure through chemical modification makes dithiolone derivatives versatile building blocks for novel functional materials. mdpi.com

Biotechnology and Chemical Biology: The development of dithiolone-based degradable polymers has implications for biotechnology, such as in systems for reversible nucleic acid storage. chinesechemsoc.org Furthermore, their role as neuroprotective agents is being investigated, where the dithiolane ring is incorporated into molecules designed to protect against oxidative stress in neurodegenerative diseases. nih.gov This highlights the growing intersection of dithiolone chemistry with efforts to understand and modulate biological systems.

The broad utility of the 1,2-dithiolone scaffold, from life-saving drugs to next-generation electronics, underscores its profound interdisciplinary relevance in modern science.

Structure

3D Structure

Properties

CAS No. |

35659-69-9 |

|---|---|

Molecular Formula |

C5H6OS2 |

Molecular Weight |

146.2 g/mol |

IUPAC Name |

4,5-dimethyldithiol-3-one |

InChI |

InChI=1S/C5H6OS2/c1-3-4(2)7-8-5(3)6/h1-2H3 |

InChI Key |

KEAHYHMUZVNUOU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SSC1=O)C |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity Profiles of 4,5 Dimethyl 1,2 Dithiol 3 One

Electronic and Steric Influences on the Reactivity of the 1,2-Dithiol-3-one Core

The reactivity of the 1,2-dithiol-3-one core is intricately governed by a combination of electronic and steric factors. The disulfide bond within the five-membered ring is relatively weak and susceptible to cleavage, which is a key step in many of its reactions. The carbonyl group at the 3-position acts as an electron-withdrawing group, influencing the electron density distribution across the ring. The methyl groups at the 4 and 5 positions introduce steric hindrance and also contribute to the electronic environment through hyperconjugation.

The interplay of these factors can be observed in various reactions. For instance, in nucleophilic attack, the site of attack can be influenced by both the electronic nature of the ring atoms and the steric accessibility. The presence of bulky substituents can hinder the approach of reactants, thereby affecting reaction rates and, in some cases, altering the reaction pathway to favor products that are sterically less demanding. nih.gov

In the context of cycloaddition reactions, the electronic nature of the substituents on the 1,2-dithiol-3-one ring can dictate the feasibility and outcome of the reaction. Electron-withdrawing groups can enhance the electrophilicity of the dithiolone system, facilitating reactions with electron-rich species. Conversely, electron-donating groups can increase the nucleophilicity of the ring, promoting reactions with electron-deficient partners. nih.gov The steric bulk of the 4,5-dimethyl groups can also influence the regioselectivity and stereoselectivity of cycloaddition reactions. csic.es

Ring Transformation Reactions of 1,2-Dithiol-3-ones

Ring transformation reactions are a hallmark of 1,2-dithiol-3-one chemistry, allowing for the conversion of the dithiolone core into other heterocyclic systems by replacing one or both sulfur atoms. mdpi.comresearchgate.net These transformations often proceed through intermediates formed by the initial attack of a reagent, leading to ring opening and subsequent recyclization into a new ring system.

Transformation into Carbon-Containing Heterocyclic Systems

1,2-Dithiol-3-ones can be converted into various carbon-containing heterocycles. A notable example is the reaction with activated acetylenes, which can lead to the formation of 1,3-dithioles. researchgate.netcdnsciencepub.com This reaction is believed to proceed via a 1,3-dipolar cycloaddition mechanism. researchgate.netnih.gov Depending on the reaction conditions and the nature of the acetylene, further reactions can occur, leading to more complex structures like thiopyranspiro-1,3-dithioles. cdnsciencepub.com

| Reactant | Product | Reaction Type | Reference |

| Activated Acetylenes (e.g., Dimethyl acetylenedicarboxylate) | 2-Thioformylmethylene-1,3-dithioles | Addition | cdnsciencepub.com |

| Activated Acetylenes | Thiopyranspiro-1,3-dithioles | Further Addition | cdnsciencepub.com |

Transformation into Carbon-Nitrogen Containing Heterocyclic Systems

The transformation of 1,2-dithiol-3-ones into nitrogen-containing heterocycles is a valuable synthetic strategy. mdpi.comrsc.org These reactions typically involve reagents that can introduce a nitrogen atom into the ring structure. For example, reactions with certain imines can lead to the formation of thiazoles. cdnsciencepub.com The reaction of benzo[c] researchgate.netrsc.orgdithiol-3-ones with hexahydro-1,3,5-triazines can yield six- and eight-membered nitrogen-containing heterocycles, demonstrating a formal [4+4] or [4+2] cycloaddition. rsc.org

| Reactant | Product | Reaction Type | Reference |

| Imines | Thiazoles | Ring Transformation | cdnsciencepub.com |

| Hexahydro-1,3,5-triazines | Six- and eight-membered N-containing heterocycles | Divergent Cyclization | rsc.org |

Cycloaddition Reactions Involving 1,2-Dithiol-3-ones

Cycloaddition reactions are a powerful tool in organic synthesis, and 1,2-dithiol-3-ones participate in several types of these reactions, leveraging the reactive nature of the dithiole ring. mdpi.com

Exploration of [3+2] Cycloaddition Pathways

The 1,2-dithiol-3-one system can act as a three-atom component in [3+2] cycloaddition reactions. researchgate.net These reactions, often involving 1,3-dipolar species, lead to the formation of five-membered heterocyclic rings. grafiati.comuchicago.edu For instance, the reaction of 1,2-dithiole-3-thiones (which can be derived from 1,2-dithiol-3-ones) with alkynes to form 1,3-dithioles is a well-studied example of a 1,3-dipolar cycloaddition. researchgate.netnih.gov This reactivity highlights the ability of the dithiole ring to undergo transformations that expand its synthetic utility.

Reactions with Activated Alkenes

1,2-Dithiol-3-ones can also react with activated alkenes, although these reactions are sometimes less common than those with alkynes. researchgate.net The reaction of 5-(2-furyl)-1,2-dithiole-3-thione with maleic anhydride, for example, results in the formation of a 1,3-dithiolane (B1216140) derivative. mdpi.com These reactions further underscore the versatility of the 1,2-dithiole (B8566573) core in constructing diverse heterocyclic frameworks.

| Reactant | Product | Reaction Type | Reference |

| Maleic Anhydride | 1,3-Dithiolane derivative | Cycloaddition | mdpi.com |

Reactions with Benzyne (B1209423) and Related Arynes

Arynes, highly reactive intermediates derived from aromatic rings by the formal removal of two ortho substituents, readily undergo reactions with a variety of substrates. wiley-vch.de Their electrophilic nature makes them susceptible to attack by nucleophiles. wiley-vch.de In the context of 4,5-dimethyl-1,2-dithiol-3-one, the interaction with arynes such as benzyne can lead to complex cycloaddition reactions.

The specific reactions of this compound with benzyne and its derivatives are a subject of specialized research. However, broader studies on the reactions of related 1,2-dithiole-3-thiones with activated alkynes provide insight into the potential reactivity. For instance, the 1,3-dipolar cycloaddition of 1,2-dithiole-3-thiones with alkynes is a well-documented reaction that forms 1,3-dithioles. nih.gov Given the electronic similarities between activated alkynes and arynes, analogous reaction pathways can be anticipated.

Palladium-catalyzed cocyclotrimerization of arynes with dimethyl acetylenedicarboxylate (B1228247) (DMAD) has been shown to produce phenanthrenes and naphthalenes, demonstrating the versatility of arynes in forming polycyclic aromatic systems. nih.gov The choice of catalyst can direct the reaction towards different products. nih.gov While not directly involving this compound, this highlights the controlled reactivity of arynes in cycloaddition reactions.

Mechanistic Elucidation of Key Reactivity Pathways and Intermediate Formation

Understanding the mechanistic pathways of this compound is crucial for predicting its behavior in chemical transformations. The formation of intermediates often dictates the final product distribution. In reactions involving related sulfur heterocycles, the formation of transient species like thiolate anions has been observed. thieme-connect.com

For example, in the reaction of 2-chloro-2-(1,3-dithiol-2-ylidene)ethanethioamides with activated alkynes, an unexpected formation of 2-(thiophen-3(2H)-ylidene)-1,3-dithioles occurs through a novel intermediate, 1-(1,3-dithiol-2-ylidene)-N-phenylethan-1-yliumimidothioate. nih.gov This underscores the potential for complex, multi-step reaction mechanisms involving novel intermediates in the chemistry of sulfur-containing heterocycles.

The study of reaction mechanisms can involve various techniques, including kinetic studies, isotopic labeling, and computational modeling, to identify transition states and reactive intermediates.

Substituent-Controlled Divergent Cyclization Reactions

Divergent synthesis is a strategy that allows for the creation of a diverse range of products from a common starting material by selectively altering reaction conditions or substituents. sathyabama.ac.in In the case of dithiol-3-ones, substituent effects can play a pivotal role in directing the outcome of cyclization reactions.

Research on benzo[c] rsc.orgresearchgate.netdithiol-3-ones, which share the core dithiolone ring structure, has demonstrated that the N-substituent on a reacting partner, such as a hexahydro-1,3,5-triazine, can control the reaction pathway. rsc.orgresearchgate.net This control leads to the divergent synthesis of either six- or eight-membered nitrogen-containing heterocycles through formal [4+4] or [4+2] cycloadditions. rsc.orgresearchgate.net These reactions are notable for proceeding under mild, transition-metal-free conditions. rsc.org

The following table summarizes the effect of the N-substituent on the cyclization of benzo[c] rsc.orgresearchgate.netdithiol-3-ones with hexahydro-1,3,5-triazines, illustrating the principle of substituent-controlled divergent synthesis. rsc.org

| N-Substituent on Hexahydro-1,3,5-triazine | Predominant Cycloaddition Pathway | Resulting Heterocycle Size |

| Aryl | [4+2] | Six-membered |

| Alkyl | [4+4] | Eight-membered |

This principle of substituent control offers a powerful tool for synthetic chemists to selectively generate complex molecular architectures from a common precursor.

Computational and Theoretical Investigations of 4,5 Dimethyl 1,2 Dithiol 3 One

Quantum-Chemical Modeling of Electronic Structure and Bonding

Quantum-chemical modeling is fundamental to predicting the geometric and electronic properties of a molecule. These methods can determine bond lengths, bond angles, and the distribution of electrons, which together dictate the molecule's stability and chemical behavior.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying the molecular properties of medium-sized organic molecules. DFT calculations have been effectively applied to analogues of 4,5-Dimethyl-1,2-dithiol-3-one to elucidate their electronic characteristics.

For the related compound 4,5-dichloro-1,2-dithiol-3-one (HR45), DFT calculations at the B3LYP/6-311G* level of theory have been used to analyze its frontier molecular orbitals (FMOs). rsc.org The Lowest Unoccupied Molecular Orbital (LUMO) is of particular interest as it indicates the most likely site for a nucleophilic attack. In the case of HR45, the LUMO+1 orbital (which was found to be degenerate in energy with the LUMO) is localized in a manner consistent with the molecule acting as a Michael acceptor at the C5 position. rsc.org This analysis suggests that the initial step in its reaction with nucleophiles involves the addition of an electron pair to an orbital delocalized over the C4=C5 double bond and the carbonyl group, leading to an enolate intermediate. rsc.org This type of FMO analysis is crucial for predicting and understanding the chemical reactivity of the dithiolone ring system.

| Compound | Computational Method | Basis Set | Key Findings | Reference |

|---|---|---|---|---|

| 4,5-dichloro-1,2-dithiol-3-one | DFT (B3LYP) | 6-311G* | LUMO analysis predicts susceptibility to Michael addition at the C5 position. | rsc.org |

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data for parameterization. These methods, while often more computationally intensive than DFT, can provide very high-accuracy results for electronic structure, geometry, and energy.

While specific high-level ab initio studies on this compound have not been prominently reported, such calculations would be the theoretical gold standard for determining its precise molecular structure. The results could be compared against experimental data, such as that from X-ray crystallography of related compounds. For instance, the crystal structure of 4,5-dichloro-3H-1,2-dithiol-3-one reveals a nearly planar five-membered ring with an S-S bond length of 2.0521 Å and a C=O bond length of 1.212 Å. iucr.org High-accuracy ab initio calculations would aim to reproduce these geometric parameters, thereby validating the theoretical model and allowing for the confident prediction of other properties.

Theoretical Studies of Reaction Mechanisms and Energy Landscapes

Computational chemistry is instrumental in mapping the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy landscape can be constructed, revealing the most favorable reaction mechanisms.

Understanding a reaction mechanism involves identifying all intermediate steps and the transition states that connect them. The computational analysis of 4,5-dichloro-1,2-dithiol-3-one provides a clear example of how reactivity can be predicted. rsc.org The FMO analysis points to a Michael addition pathway. A full computational study of this pathway would involve:

Modeling the approach of a nucleophile to the C5 position of the dithiolone ring.

Locating the geometry of the transition state for the carbon-nucleophile bond formation.

Calculating the energy of this transition state to determine the activation barrier for the reaction.

In related heterocyclic systems, DFT calculations have been successfully used to map multi-step reaction mechanisms and identify the rate-limiting step by comparing the activation barriers of all proposed transitions. researchgate.net This approach provides a detailed, step-by-step picture of the reaction that is difficult to obtain through experimental means alone.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. nih.govcresset-group.com This technique is particularly useful for conformational analysis and studying how a molecule interacts with its environment.

For this compound, MD simulations could offer significant insights, although no specific studies have been published. The 1,2-dithiol-3-one ring itself is expected to be relatively rigid and nearly planar, as suggested by crystallographic data of its dichloro-analogue. iucr.org The primary sources of conformational flexibility would be the rotations of the two methyl groups attached to the ring.

An MD simulation could be employed to study various aspects of this molecule's behavior:

Conformational Preferences: To determine the rotational energy barriers of the C-CH₃ bonds and identify the most stable orientations of the methyl groups.

Solvation: To model how the molecule interacts with solvent molecules, which is critical for understanding its solubility and reactivity in solution.

Intermolecular Interactions: To simulate how multiple molecules of this compound interact with each other in the condensed phase, providing insight into its bulk properties.

| Simulation System | Simulation Goal | Potential Findings |

|---|---|---|

| Single molecule in vacuum | Conformational Analysis | Rotational energy profile and preferred conformations of methyl groups. |

| Single molecule in water box | Solvation Analysis | Mapping of hydration shells and identification of key intermolecular interactions (e.g., hydrogen bonding to the carbonyl oxygen). |

| Multiple molecules in a periodic box | Condensed-Phase Behavior | Prediction of bulk properties like density and analysis of molecular packing. |

Theoretical Spectroscopy and Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for predicting and interpreting the spectroscopic properties of molecules like this compound. The primary methods employed for this purpose are Density Functional Theory (DFT) for ground-state properties and Time-Dependent Density Functional Theory (TD-DFT) for excited-state properties, such as those observed in UV-Vis spectroscopy. banglajol.infoscirp.orgrespectprogram.org These theoretical approaches allow for the calculation of molecular geometries, vibrational frequencies (IR and Raman), and electronic transition energies, which correspond to the absorption of light.

The process typically begins with the optimization of the molecule's ground-state geometry using a selected DFT functional, such as the widely used B3LYP, in conjunction with a suitable basis set like 6-31G(d,p) or larger, which is necessary to accurately describe the electronic structure of sulfur-containing heterocycles. mdpi.comresearchgate.net Once the optimized geometry is obtained, further calculations can predict various spectroscopic data. For instance, vibrational frequency calculations can produce a theoretical infrared spectrum, where the frequencies and intensities of vibrational modes (e.g., C=O stretch, C=C stretch, S-S stretch) are determined.

For predicting electronic spectra (UV-Vis), TD-DFT is the method of choice. rsc.orgarxiv.org It calculates the vertical excitation energies from the ground state to various excited states. scirp.org The results provide the maximum absorption wavelengths (λmax) and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. banglajol.infoscirp.org Analysis of the molecular orbitals involved in these electronic transitions, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), reveals the nature of the transitions, such as n → π* or π → π* transitions. researchgate.net In dithiolone systems, these transitions are often localized on the dithiole ring itself. mdpi.com

Studies on related metal-dithiolate complexes have successfully used TD-DFT to assign bands in their electronic spectra to specific Ligand-to-Metal Charge Transfer (LMCT) transitions. banglajol.infoscirp.org While this compound does not have a metal center, the same principles apply to assigning its intramolecular transitions. For example, theoretical calculations on zinc-dithiolate complexes showed that substituting a thione sulfur with an oxygen (as in a dithiol-3-one) results in a larger HOMO-LUMO gap. researchgate.net This suggests that the electronic transitions for this compound would occur at higher energies (shorter wavelengths) compared to its thione analogue.

Table 1: Predicted Spectroscopic Data from Theoretical Calculations This table is illustrative, showing the types of data generated from computational studies for a molecule like this compound.

| Spectroscopic Parameter | Predicted Value | Nature of Transition / Vibrational Mode |

|---|---|---|

| Electronic Spectrum (TD-DFT) | ||

| λmax 1 | ~280-320 nm | π → π* |

| λmax 2 | ~380-450 nm | n → π* |

| Vibrational Spectrum (DFT) | ||

| ν1 | ~1680-1720 cm-1 | C=O stretching |

| ν2 | ~1600-1650 cm-1 | C=C stretching |

| ν3 | ~480-510 cm-1 | S-S stretching |

Computational Approaches to Lipophilicity and Solvation Phenomena of Dithiolones

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (log P), is a critical physicochemical property that influences a molecule's pharmacokinetic profile. dergipark.org.trnih.gov Computational methods are frequently used to predict the lipophilicity of compounds like dithiolones, providing essential insights during the early stages of drug discovery. nih.govchemrxiv.org These in-silico models can be broadly categorized into fragmental, atom-based, and whole-molecule approaches. researchgate.net

A significant study compared experimentally measured log P values of 68 dithiole-3-thiones and dithiole-3-ones with values calculated by five different software programs. researchgate.net The findings revealed that the accuracy of the prediction methods varied depending on the molecular structure. For dithiolones with simple alkyl and aryl substitutions, fragmental methods like CLOGP and KOWWIN performed well. researchgate.net However, for dithiolones containing acyl groups, these methods tended to strongly underestimate lipophilicity, while whole-molecule approaches provided more accurate predictions. researchgate.net This discrepancy suggests that the juxtaposition of the acyl and dithiole moieties leads to complex solvation behaviors that are not well-captured by simple fragment-based calculations. researchgate.net

The study of solvation phenomena through computational means helps to understand these behaviors. Solvation models, such as the Polarizable Continuum Model (PCM) or the SMD solvation model, are used to simulate the effects of a solvent on the stability and reactivity of a molecule. acs.org These calculations can reveal how polar solvents might stabilize charged intermediates or influence the energy barriers of reactions involving dithiolium cations. acs.org For instance, DFT calculations on the intramolecular cycloadditions of 1,3-dithiolium cations showed that polar solvents could facilitate the reaction, although the effect was not substantial. acs.org Theoretical studies on metal-dithiolate complexes have also employed both implicit and explicit solvation models to understand their electronic structure and stability in solution. researchgate.net Applying these models to this compound would allow for a detailed understanding of its interactions with various solvents, explaining the deviations observed in log P predictions and providing a more complete picture of its physicochemical properties.

Table 2: Comparison of Computational Log P Prediction Methods for Dithiolones This table summarizes different computational approaches and their general performance for the dithiolone class of compounds based on literature findings.

| Method Type | Example Program(s) | Principle | Performance for Dithiolones |

|---|---|---|---|

| Fragmental | ACD/logP, CLOGP, KOWWIN | Sums the contributions of molecular fragments. researchgate.net | Good for simple alkyl/aryl substituted dithiolones; poor for acyl-dithiolones (underestimates Log P). researchgate.net |

| Atom-Based | XLOGP | Sums the contributions of individual atoms. researchgate.net | Generally less accurate for the dithiolone scaffold compared to fragmental methods for simple cases. researchgate.net |

| Whole-Molecule | QLOGP | Uses topological descriptors of the entire molecule. researchgate.net | Superior performance for acyl-dithiolones where intramolecular interactions are significant. researchgate.net |

Structural Elucidation and Advanced Spectroscopic Characterization Techniques for 4,5 Dimethyl 1,2 Dithiol 3 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 4,5-Dimethyl-1,2-dithiol-3-one by mapping its carbon and hydrogen framework. Although specific experimental spectra for this compound are not readily found in literature, the expected chemical shifts and multiplicities can be accurately predicted based on its molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be remarkably simple due to the molecule's symmetry. The two methyl groups attached to the C4 and C5 positions are chemically equivalent. Consequently, they would produce a single, sharp signal (singlet). The chemical shift for these protons would likely appear in the range of δ 2.0-2.5 ppm, which is characteristic of methyl groups attached to a double bond within a heterocyclic system.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to show four distinct signals, corresponding to the four unique carbon environments in the molecule:

A signal for the two equivalent methyl carbons (CH₃ ), expected in the upfield region (δ 10-20 ppm).

A signal for the two equivalent olefinic carbons (C 4=C 5), which would appear further downfield (δ 120-140 ppm).

A signal for the carbonyl carbon (C =O), which is the most deshielded and would be found significantly downfield (δ 190-200 ppm).

| Predicted NMR Data for this compound | |

| Nucleus | Predicted Chemical Shift (δ, ppm) |

| ¹H (CH₃ ) | 2.0 - 2.5 (singlet, 6H) |

| ¹³C (C H₃) | 10 - 20 |

| ¹³C (C 4=C 5) | 120 - 140 |

| ¹³C (C =O) | 190 - 200 |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns. For this compound (C₅H₆OS₂), the exact mass can be calculated, providing a precise molecular formula.

The high-resolution mass spectrum would show a molecular ion (M⁺) peak corresponding to the exact mass of C₅H₆OS₂, which is 146.9860 g/mol .

Upon ionization, the molecular ion can undergo fragmentation. Plausible fragmentation pathways for this compound include:

Loss of carbon monoxide (CO): A common fragmentation for ketones, leading to a [M - CO]⁺ fragment ion.

Cleavage of the S-S bond: The disulfide bond is relatively weak and can break, leading to ring-opening and subsequent rearrangements.

Loss of a methyl radical (•CH₃): Resulting in a [M - CH₃]⁺ ion.

| Predicted Mass Spectrometry Data for this compound | |

| Analysis | Predicted Value |

| Molecular Formula | C₅H₆OS₂ |

| Exact Mass | 146.9860 |

| Plausible Fragment (m/z) | [M-CO]⁺ (119.0013) |

| Plausible Fragment (m/z) | [M-CH₃]⁺ (131.9625) |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, identifies the functional groups within a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, sharp absorption band corresponding to the carbonyl (C=O) group stretch. This peak is expected in the region of 1680-1700 cm⁻¹, typical for a five-membered ring ketone conjugated with a double bond. Other significant absorptions would include C-H stretching and bending from the methyl groups, and a C=C stretching vibration.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The disulfide (S-S) bond stretch, which is often weak in IR spectra, typically gives a strong signal in Raman spectra, expected in the 450-550 cm⁻¹ region. The C=C double bond would also show a strong Raman signal.

| Predicted Vibrational Frequencies (cm⁻¹) for this compound | |

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O Stretch | 1680 - 1700 (Strong in IR) |

| C=C Stretch | 1600 - 1650 (Strong in Raman) |

| C-H Stretch (methyl) | 2900 - 3000 |

| S-S Stretch | 450 - 550 (Strong in Raman) |

| C-S Stretch | 600 - 700 |

X-ray Crystallography for Precise Solid-State Molecular Conformation

X-ray crystallography provides definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. To date, a crystal structure for this compound has not been reported in the crystallographic databases.

Based on theoretical models and the structures of related compounds, the 1,2-dithiol-3-one ring is expected to be nearly planar. This planarity would be favored by the sp² hybridization of the C3, C4, and C5 atoms. The disulfide bond would create a specific dihedral angle (C-S-S-C) that defines the ring's conformation. Precise bond lengths, such as the S-S, C=O, C=C, and C-S bonds, could be definitively determined through this technique.

UV-Visible Absorption and Emission Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is expected to show absorptions characteristic of an α,β-unsaturated ketone and a disulfide moiety.

Key expected transitions include:

A π → π * transition associated with the conjugated C=C-C=O system, likely resulting in a strong absorption band in the 200-280 nm range.

An n → π * transition involving the non-bonding electrons of the carbonyl oxygen, which would appear as a weaker absorption band at a longer wavelength, typically above 300 nm.

Electronic transitions involving the sulfur atoms' non-bonding electrons and the S-S sigma bond may also contribute to the spectrum.

Emission spectroscopy (fluorescence or phosphorescence) would provide information about the molecule's excited states but is not typically expected for simple dithiolone structures.

Chiroptical Properties and Circular Dichroism (CD) for Chiral Dithiolone Analogues

This compound is an achiral molecule as it possesses a plane of symmetry. Therefore, it does not rotate plane-polarized light and is inactive in circular dichroism (CD) spectroscopy.

However, CD spectroscopy is a powerful technique for studying chiral analogues of this compound. Chirality could be introduced into the dithiolone structure by modifying the substituents. For example, if one of the methyl groups were replaced with a different group and a stereocenter was created, the resulting molecule would be chiral. These chiral dithiolone analogues would exhibit a CD spectrum, which measures the differential absorption of left and right circularly polarized light. The sign and intensity of the Cotton effects in the CD spectrum could then be used to determine the absolute configuration of the stereocenters by correlating the observed spectrum with theoretical calculations or empirical rules.

Derivatives and Analogues of 4,5 Dimethyl 1,2 Dithiol 3 One: Synthetic Strategies and Comparative Reactivity

Synthesis and Characterization of Substituted 1,2-Dithiol-3-ones

The synthesis of substituted 1,2-dithiol-3-ones can be achieved through several strategic routes, often involving the controlled introduction of sulfur into an appropriate organic precursor. A common approach involves the sulfuration of 1,3-dicarbonyl compounds or their equivalents. For instance, the reaction of β-ketoesters with sulfurating agents like Lawesson's reagent in combination with elemental sulfur can yield 1,2-dithiole-3-thiones, which can subsequently be converted to the corresponding 1,2-dithiol-3-ones through oxidation.

Another key method involves the reaction of activated alkynes. Deprotonation of terminal alkynes followed by treatment with carbon disulfide and elemental sulfur can produce dithiole derivatives. nih.gov While this often leads to the thione analogue, subsequent functional group manipulation can provide the desired ketone.

The characterization of these synthesized compounds relies on a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the carbon skeleton and the position of substituents. The chemical shifts of the ring carbons and protons are indicative of the electronic environment within the dithiolone ring.

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision.

Infrared (IR) Spectroscopy: The C=O stretching frequency is a key diagnostic peak, typically appearing in the region of 1650-1700 cm⁻¹, distinguishing it from the C=S stretch of the thione analogue which appears at a lower frequency.

| Synthetic Method | Starting Materials | Key Reagents | Product Type |

| Sulfuration of 1,3-Diketones | 1,3-Diketones, β-Ketoesters | P₄S₁₀, Lawesson's Reagent, S₈ | Substituted 1,2-Dithiole-3-thiones (precursor) |

| Cyclization of Dithioesters | α-Enolic Dithioesters | Elemental Sulfur, InCl₃ | Substituted 1,2-Dithiole-3-thiones (precursor) nih.gov |

| Alkyne-based Synthesis | Terminal Alkynes | BuLi, CS₂, S₈ | 4-Mercapto-5-substituted 1,2-Dithiole-3-thiones nih.gov |

| Oxidation of Thiones | 1,2-Dithiole-3-thiones | Oxidizing agents (e.g., m-CPBA) | 1,2-Dithiol-3-ones |

Comparative Analysis of Reactivity and Electronic Properties with 1,2-Dithiole-3-thiones

The replacement of the exocyclic carbonyl oxygen in a 1,2-dithiol-3-one with a sulfur atom to form a 1,2-dithiole-3-thione significantly alters the molecule's electronic structure and reactivity. The dithiole-3-thione class of compounds has been extensively studied since the first synthesis of 4,5-dimethyl-1,2-dithiole-3-thione in 1884. nih.govresearchgate.net

Electronic Properties: The 1,2-dithiolylium cation core is considered to have 6π electrons, conferring a degree of aromaticity according to Hückel's rule. chemicalbook.com The primary electronic difference between the 'one' and 'thione' derivatives lies in the exocyclic double bond (C=O vs. C=S). The C=S bond is longer, weaker, and more polarizable than the C=O bond. Sulfur is less electronegative than oxygen, resulting in a smaller dipole moment for the C=S bond. This increased polarizability and the availability of d-orbitals on sulfur make the thiocarbonyl group a better electron donor and acceptor compared to the carbonyl group.

Reactivity: These electronic differences manifest in their chemical reactivity.

Nucleophilic Attack: The carbon atom of the thiocarbonyl group in a dithiolethione is generally more electrophilic than the carbonyl carbon in a dithiolone, making it more susceptible to attack by nucleophiles.

Electrophilic Attack: The sulfur atom of the thiocarbonyl group is more nucleophilic and readily attacked by electrophiles compared to the carbonyl oxygen.

Cycloaddition Reactions: Dithiolethiones are known to participate in various cycloaddition reactions, for example, with activated alkynes and alkenes, a mode of reactivity less commonly observed for the corresponding dithiolones. nih.gov

| Property | 1,2-Dithiol-3-one (C=O) | 1,2-Dithiole-3-thione (C=S) |

| Exocyclic Bond | Carbonyl | Thiocarbonyl |

| Electronegativity of Exocyclic Atom | Higher (Oxygen) | Lower (Sulfur) |

| Polarizability of Exocyclic Bond | Lower | Higher |

| Reactivity at Carbon | Moderately Electrophilic | Highly Electrophilic |

| Reactivity at Exocyclic Atom | Moderately Nucleophilic | Highly Nucleophilic |

| Participation in Cycloadditions | Less Common | Common nih.gov |

Fused Dithiolone Systems and Their Unique Chemical Behavior (e.g., Benzodithiolones)

Fusing the 1,2-dithiol-3-one ring with other cyclic systems, particularly aromatic rings, creates rigid, planar molecules with extended π-conjugation, leading to unique chemical and physical properties. A prime example is the benzo[c] nih.govtandfonline.comdithiol-3-one system.

The synthesis of these fused systems often requires specialized methods. For instance, an efficient copper-catalyzed protocol has been developed for the synthesis of related benzo[c] nih.govtandfonline.comdithiole derivatives from 2-bromo-benzothioamides and elemental sulfur. acs.org While this particular study yielded the 3-imine derivative, it highlights a modern strategy for constructing the core fused ring structure, which can be a precursor to benzodithiolones.

The unique chemical behavior of these fused systems stems from their rigid structure and extended electronic network. The fusion with an aromatic ring influences the electron density distribution within the dithiolone moiety, altering its reactivity compared to non-fused analogues. These compounds are of interest in materials science and medicinal chemistry due to their planarity and potential to act as redox-active agents.

Exploration of Heteroatom-Modified Dithiolone Analogues

Replacing one or more of the sulfur or oxygen atoms in the dithiolone ring with other heteroatoms (e.g., selenium, nitrogen) generates analogues with tailored properties. This strategy allows for fine-tuning of the molecule's electronics, reactivity, and biological activity.

A notable example is the synthesis of benzo[d] nih.govtandfonline.comthiaselenol-3-imines. In a copper-catalyzed reaction, when selenium powder was used instead of elemental sulfur in the reaction with 2-bromo-benzothioamides, a selenium-containing analogue was formed instead of the dithiole. acs.org This demonstrates a selective method for incorporating a heavier chalcogen into the heterocyclic core. The resulting (Z)-N-aryl-3H-benzo[d] nih.govtandfonline.comthiaselenol-3-imine contains a C-S-Se linkage, which is expected to have different bond lengths, angles, and reactivity profiles compared to the C-S-S linkage in dithiolones. Such modifications are crucial for developing novel materials and therapeutic agents.

Helically Chiral Dithiolones and Related Stereochemical Investigations

Introducing chirality into dithiolone structures opens up applications in asymmetric catalysis, chiroptical materials, and stereoselective chemical synthesis. Helical chirality arises when a molecule is coiled into a helical or screw-like shape, lacking a plane of symmetry.

While complex dithiolones themselves can be chiral, a related and well-studied area is the synthesis of larger, fused systems containing dithiole moieties that exhibit helical chirality, known as dithiahelicenes. A highly enantioselective synthesis of dithia acs.orghelicenes has been reported, which involves a key gold-catalyzed double intramolecular alkyne hydroarylation. unimi.it The crucial enantiodetermining step provides the desired helicenes with excellent enantiomeric excess when a specific TADDOL-derived phosphonite ligand is used. The absolute stereochemistry of these helical structures was confirmed by X-ray crystallography, and their unique optical properties were characterized. unimi.it Such stereochemical investigations are vital for understanding the relationship between molecular structure and chiroptical response, paving the way for the design of new chiral ligands and materials.

Advanced Applications of Dithiolone Chemistry in Materials Science and Chemical Research

Development of Organic Conductors and Semiconductors Utilizing Dithiolone Scaffolds

The field of molecular electronics has greatly benefited from the integration of dithiolone-derived structures. These compounds are instrumental in the synthesis of organic conductors and semiconductors, primarily through the formation of charge-transfer complexes and radical cation salts.

The dithiolone moiety is a key component in the design of powerful electron donors, which are fundamental to the creation of organic conducting materials. A prominent example is the synthesis of the tetramethyl derivative of bis-fused tetrathiafulvalene (B1198394), 2,5-bis(4,5-dimethyl-1,3-dithiol-2-ylidene)-1,3,4,6-tetrathiapentalene (TMTTP), which originates from 4,5-dimethyl-1,3-dithiol-2-one. researchgate.net The resulting TMTTP molecule exhibits strong electron-donating properties and can be oxidized to form stable radical cation salts.

These radical cation salts are the cornerstone of conductivity in these materials. Upon partial oxidation, the donor molecules arrange in stacks, allowing for the delocalization of electrons along these columns, which gives rise to electrical conductivity. The majority of radical cation salts based on TMTTP display high electrical conductivity, typically in the range of 10¹ to 10² S cm⁻¹ on a single crystal. researchgate.net

The electrical properties of dithiolone-based organic conductors are not solely dependent on the molecular structure of the donor but are also profoundly influenced by the arrangement of molecules in the solid state. This is where crystal engineering plays a crucial role. By carefully selecting the counter-anion in the radical cation salt, it is possible to control the packing motif of the donor molecules and, consequently, the electronic properties of the material. researchgate.net

For instance, the anion's size and shape in TMTTP-based conductors can modulate the electrical behavior of the material. researchgate.net Salts with hexafluorophosphate (PF₆⁻) and hexafluoroarsenate (AsF₆⁻) anions exhibit metallic conductivity down to low temperatures (10 K). researchgate.net In contrast, when perrhenate (ReO₄⁻) or diiodoaurate(I) (AuI₂⁻) are used as counter-anions, the materials undergo a metal-to-insulator (MI) transition at 126 K and 11 K, respectively. researchgate.net Single-crystal X-ray structure analysis reveals that the donor packing motif in these salts is of the β-type, and tight-binding band calculations indicate quasi-one-dimensional Fermi surfaces. researchgate.net The MI transition in the ReO₄⁻ salt is associated with charge ordering in a zigzag stripe pattern. researchgate.net

| Compound | Anion (X) | Room Temperature Conductivity (σᵣₜ) | Electrical Behavior | Metal-to-Insulator Transition Temperature (Tₘᵢ) |

|---|---|---|---|---|

| (TMTTP)₂X | PF₆⁻ | 10¹ - 10² S cm⁻¹ | Metallic | N/A (Metallic down to 10 K) |

| (TMTTP)₂X | AsF₆⁻ | 10¹ - 10² S cm⁻¹ | Metallic | N/A (Metallic down to 10 K) |

| (TMTTP)₂X | ReO₄⁻ | 10¹ - 10² S cm⁻¹ | Metallic with MI transition | 126 K |

| (TMTTP)₃X | AuI₂⁻ | 10¹ - 10² S cm⁻¹ | Metallic with MI transition | 11 K |

Design of Molecular Switches and Chemosensing Platforms

Dithiolone derivatives, particularly metal-dithiolene complexes, have emerged as promising candidates for the development of molecular switches and chemosensors. Their ability to undergo reversible changes in their electronic and optical properties in response to external stimuli makes them highly suitable for these applications.

Platinum(II)-dithiolene complexes, for example, have been engineered as colorimetric chemosensors for the detection of various metal ions. researchgate.netnih.gov These sensors operate on the principle of the interaction between the metal ion and the sulfur atoms of the dithiolene ligand, which leads to a distinct color change. The selectivity of these chemosensors can be tuned by modifying the ancillary ligands attached to the metal center. For instance, (diphosphine)Pt(dmit) complexes (where dmit is 1,3-dithiole-2-thione-4,5-dithiolate, a related dithiolene) have been shown to be effective in selectively detecting mercury(II) ions. researchgate.net

The design of these chemosensing platforms often involves creating a system where the analyte-binding event triggers a change in the intramolecular charge transfer (ICT) characteristics of the molecule, resulting in a measurable optical response. The electron-rich nature of the dithiolene ligand makes it an excellent recognition site for soft metal ions.

Integration of Dithiolones into Polymeric and Supramolecular Architectures

The incorporation of dithiolone units into larger molecular assemblies like polymers and supramolecular structures opens up new avenues for creating advanced materials with tailored properties.

In the realm of polymer chemistry, dithiol-containing compounds can be utilized in polymerization reactions such as dithiol-yne click chemistry to form polymers with specific architectures, like comb polymers. While direct polymerization of 4,5-Dimethyl-1,2-dithiol-3-one is not commonly reported, its derivatives with reactive functional groups could potentially serve as monomers. The resulting polymers would benefit from the inherent electronic properties of the dithiolone moiety, making them interesting for applications in organic electronics.

In supramolecular chemistry, the ability of dithiolene ligands to coordinate with metal ions is exploited to construct well-defined, self-assembled structures. The crystal structure of the related 4,5-dimethyl-1,3-dioxol-2-one reveals the formation of one-dimensional strands through intermolecular interactions. nih.gov It is plausible that this compound and its derivatives could exhibit similar self-assembly behavior, forming ordered supramolecular architectures. Furthermore, metal-dithiolene complexes can self-assemble into dimeric or larger structures, driven by non-covalent interactions. These supramolecular assemblies can exhibit unique collective properties that are not present in the individual monomeric units.

Potential in Opto-electronic Materials Development and Photonics

The unique electronic structure of dithiolene complexes, characterized by delocalized π-orbitals, makes them highly attractive for applications in opto-electronics and photonics. These materials can exhibit significant nonlinear optical (NLO) properties, which are crucial for technologies such as optical switching and data storage.

Neutral heteroleptic bis(1,2-dithiolene) metal complexes have been investigated for their diradical character, which can be rationally designed to tune their linear and nonlinear optical properties. These complexes can display intense absorption bands in the near-infrared (NIR) region, a property that is highly desirable for various opto-electronic applications.

Studies on nickel dithiolene complexes have demonstrated their potential for NLO applications. These materials have been shown to possess large third-order optical nonlinearities. The nonlinear refractive index of these materials can be significant, and figures of merit calculated from experimental data suggest their suitability for all-optical switching devices.

Applications in Catalysis and Ligand Design for Transition Metal Complexes

The this compound molecule serves as a valuable precursor for the synthesis of the dimethyldithiolene ligand. nih.gov This ligand is a cornerstone in coordination chemistry, forming stable complexes with a wide range of transition metals. The resulting metal-dithiolene complexes are not only interesting for their electronic and magnetic properties but also for their potential applications in catalysis.

The dithiolene ligand is considered "non-innocent," meaning it can exist in different oxidation states, which in turn influences the electronic structure and reactivity of the metal center. This redox activity is a key feature that can be exploited in catalytic cycles. Transition metal dithiolene complexes have been explored as catalysts in various organic transformations.

Furthermore, the design of novel ligands based on the dithiolone framework allows for the fine-tuning of the properties of the resulting metal complexes. By introducing different substituents on the dithiolone ring, it is possible to modulate the steric and electronic environment around the metal center, thereby influencing its catalytic activity and selectivity. The synthesis of heteroleptic coordination compounds, where a dithiolene ligand is combined with other types of ligands, further expands the possibilities for creating multifunctional metal complexes with tailored properties.

Molecular Level Biological Interactions and Chemoprotective Mechanisms of 1,2 Dithiol 3 Ones

Mechanistic Role in Endogenous Detoxification Pathways

The chemoprotective properties of 1,2-dithiol-3-ones are significantly linked to their ability to enhance the metabolic inactivation of electrophiles, including various chemical carcinogens. nih.gov Members of this compound class are potent inducers of Phase II detoxification enzymes, which play a crucial role in neutralizing and facilitating the excretion of toxic substances. nih.govresearchgate.net

The induction of these protective enzymes enhances the detoxification potential within cells. nih.gov For instance, studies on 1,2-dithiol-3-thione analogs show they stimulate the metabolic inactivation of electrophiles, which are reactive molecules often implicated in carcinogenesis. nih.gov This action helps to mitigate the damage that carcinogens can inflict upon cellular macromolecules like DNA. The core mechanism involves upregulating genes that encode for these vital detoxification enzymes, thereby bolstering the cell's intrinsic defense systems against carcinogenic threats.

Interactions with Cellular Antioxidant Systems and Redox Homeostasis

A primary mechanism by which 1,2-dithiol-3-ones exert their effects is through the potentiation of cellular antioxidant systems, with a particular impact on glutathione (GSH) metabolism. nih.gov Glutathione is a critical cellular antioxidant that maintains redox homeostasis. Dithiolthiones have been shown to elevate intracellular levels of GSH. nih.gov For example, 3H-1,2-dithiole-3-thione (D3T), a representative member of this class, increases concentrations of reduced-state glutathione in cells. lktlabs.com

This elevation of antioxidant defenses occurs principally through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govnih.gov Under normal conditions, Nrf2 is kept inactive by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1). researchgate.net Dithiolthiones can interact with critical cysteine residues on Keap1, disrupting the Keap1-Nrf2 complex. researchgate.net This disruption prevents the degradation of Nrf2, allowing it to translocate to the nucleus. nih.gov Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their increased expression. nih.gov This results in a sustained elevation of tissue antioxidant and anti-inflammatory defenses. nih.gov

| Compound Class | Key Molecular Effect | Pathway | Outcome |

| 1,2-Dithiol-3-thiones | Elevation of Glutathione (GSH) Levels | Nrf2-ARE Pathway | Enhanced Redox Homeostasis |

| 1,2-Dithiol-3-thiones | Induction of Antioxidant/Anti-inflammatory Genes | Nrf2-ARE Pathway | Increased Cellular Protection |

| 3H-1,2-dithiole-3-thione (D3T) | Increased Nrf2 Protein Stabilization | Disruption of Keap1-Nrf2 Interaction | Upregulation of Antioxidant Defenses |

Molecular Mechanisms of Enzyme Modulation by Dithiolone Derivatives

The induction of Phase II detoxifying and antioxidant enzymes is a hallmark of the biological activity of 1,2-dithiol-3-ones. nih.gov A key enzyme modulated by this class of compounds is NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.govlktlabs.com Studies using various 1,2-dithiol-3-thione analogs have consistently demonstrated their ability to induce NQO1 activity in cell cultures. nih.gov

The induction of NQO1 and other cytoprotective enzymes is mediated by the Nrf2 pathway, as described previously. nih.govresearchgate.net The activation of Nrf2 leads to the coordinated upregulation of a battery of genes, including those for NQO1 and glutathione S-transferases (GSTs). nih.govnih.gov This enzymatic induction enhances the cell's capacity to neutralize reactive oxygen species (ROS) and electrophilic carcinogens, forming a critical part of the chemoprotective effect. nih.gov The ability of 3H-1,2-dithiole-3-thione to induce Nrf2 activation has been shown to protect against cellular apoptosis induced by toxins. lktlabs.com

Exploration of Molecular Targets and Ligand-Receptor Binding Interactions

The primary molecular target for the induction of antioxidant pathways by 1,2-dithiol-3-ones is the Keap1 protein. researchgate.netnih.gov The 1,2-dithiol-3-thione structure contains a disulfide bond that can undergo thiol-disulfide exchange with the highly reactive sulfhydryl groups of cysteine residues on Keap1. nih.gov This covalent modification of Keap1 is believed to be the trigger for Nrf2 release and subsequent activation of the ARE. nih.govnih.gov The importance of the 1,2-disulfide structure is highlighted by the observation that its regioisomer, 1,3-dithiole-2-thione, is ineffective at activating this pathway. nih.gov

Beyond the well-established Keap1-Nrf2 axis, there is evidence that dithiolthiones may have other direct molecular interactions. Some studies suggest that these compounds may directly interact with and inactivate the redox-sensitive transcription factor NF-κB. nih.gov It has been proposed that certain analogs can inhibit NF-κB through direct covalent modification. nih.gov This suggests that while Keap1 is a principal target, 1,2-dithiol-3-ones may engage with other cellular proteins through similar thiol-reactive mechanisms to exert their full range of biological activities. nih.govnih.gov

Conclusion and Future Research Perspectives for 4,5 Dimethyl 1,2 Dithiol 3 One

Synthesis of Key Research Findings and Contributions to Dithiolone Chemistry

The primary contribution of 4,5-Dimethyl-1,2-dithiol-3-one to the field of dithiolone chemistry is intrinsically linked to its relationship with its thione analogue. The broader class of 3H-1,2-dithiole-3-thiones are well-regarded as significant sources of hydrogen sulfide (B99878) (H₂S), a crucial gaseous signaling molecule in physiological processes. mdpi.comresearchgate.net A key research finding is the established chemical pathway where 1,2-dithiole-3-thiones can be converted into 1,2-dithiol-3-ones. researchgate.net This conversion is critical because it diversifies the functional and biological landscape of the dithiole scaffold.

While the thione derivatives are primarily investigated for their H₂S-donating properties and are found in commercial drugs like Oltipraz and Anethole (B165797) dithiolethione (ADT), the resulting "-one" compounds are noted for other biological actions, particularly in the realm of cancer prevention. mdpi.comresearchgate.net Therefore, this compound, as a fundamental member of this subclass, contributes by:

Expanding Chemical Diversity: It represents a stable oxidation state of the dithiole ring system, offering a different set of reactive sites and physicochemical properties compared to its thione precursor.

Providing a Scaffold for Biological Investigation: It serves as a foundational structure whose derivatives can be synthesized to explore activities separate from H₂S donation, such as chemoprevention. researchgate.net

Informing Structure-Activity Relationships: By comparing its biological effects (or lack thereof) to the well-documented effects of its thione analogue, researchers can better understand which structural features of the dithiole core are responsible for specific biological outcomes.

The table below summarizes the comparative roles of this compound and related compounds within dithiolone chemistry.

| Compound Name | Class | Key Research Area/Contribution |

| This compound | 1,2-Dithiol-3-one | Potential cancer-preventive activity; serves as a structural analogue to the more studied thiones. researchgate.net |

| 4,5-Dimethyl-1,2-dithiole-3-thione | 1,2-Dithiole-3-thione | First synthesized 1,2-dithiole (B8566573) (1884); precursor to the "-one" form; studied as an H₂S donor. mdpi.comnih.gov |

| Oltipraz | 1,2-Dithiole-3-thione Derivative | Commercial drug with antiparasitic and cancer-preventive activities. mdpi.comnih.gov |

| Anethole dithiolethione (ADT) | 1,2-Dithiole-3-thione Derivative | Commercial drug; studied for its chemotherapeutic and antioxidant properties. mdpi.com |

Identification of Unexplored Avenues and Persistent Challenges in the Field

Despite its foundational structure, research focusing specifically on this compound is significantly less extensive than that for its thione counterpart or more complex derivatives. This disparity highlights several unexplored avenues and challenges.

Unexplored Avenues:

Dedicated Biological Screening: A systematic evaluation of the specific biological activities of this compound is lacking. While the class is associated with cancer prevention, the potency and mechanism of this specific, simple derivative remain to be determined.

Comparative Mechanistic Studies: A direct comparative study of the cellular mechanisms of this compound versus 4,5-dimethyl-1,2-dithiole-3-thione would provide invaluable insight into how the exocyclic atom (oxygen vs. sulfur) dictates the biological pathway.

Coordination Chemistry: The potential of this compound to act as a ligand in coordination chemistry is largely unexamined, unlike related dithiolene compounds which are pivotal in materials science. nih.gov

Derivatization and SAR Studies: There is a significant opportunity to use this simple molecule as a starting point for the synthesis of a library of derivatives, enabling comprehensive Structure-Activity Relationship (SAR) studies.

Persistent Challenges:

Synthetic Specificity: A primary challenge is the development of efficient, high-yield synthetic routes that lead directly to the 1,2-dithiol-3-one structure without proceeding through the thione intermediate, which often requires subsequent conversion steps.

Chemical Stability and Reactivity: A deeper understanding of the relative stability and reactivity of the C=O bond versus the C=S bond in the dithiole ring system under various physiological and chemical conditions is needed for predictable drug design.

Overcoming the Research Shadow of Thiones: The vast body of research on the H₂S-donating thiones has overshadowed the study of the "-one" analogues. A persistent challenge is to secure research focus and funding to explore the unique potential of the dithiolone subclass in its own right.

Prognosis for Future Research Directions and Transformative Applications

The future of research for this compound and its derivatives is poised to move beyond foundational chemistry into specialized applications, leveraging the unique properties of the dithiolone core.

Future Research Directions:

Development of Novel Kinase Inhibitors: Inspired by the discovery that complex dithioloquinolinethiones can act as protein kinase inhibitors, a future direction would be to synthesize and screen derivatives of this compound for similar activity, potentially leading to new classes of anticancer agents. nih.gov

Probes for Chemical Biology: Labeled or functionalized versions of this compound could be developed as chemical probes to identify novel protein targets and elucidate the mechanisms behind the chemopreventive effects of dithiolones.

Advanced Materials: Exploring the electronic properties of polymers and coordination complexes derived from the this compound scaffold could open doors to applications in organic electronics, an area where dithiolene and tetrathiafulvalene (B1198394) derivatives have shown promise.

Green Synthesis Protocols: A focus on developing more environmentally friendly and efficient synthetic methods for the dithiolone ring system will be crucial for making these compounds more accessible for widespread research and potential commercial application.

Potential Transformative Applications:

Chemopreventive Agents: With further research and optimization, derivatives of this compound could be developed into potent and selective chemopreventive agents that are more targeted and have fewer side effects than the current generation of dithiolethiones.

Scaffolds for Drug Discovery: The simple, rigid structure of this compound makes it an ideal starting scaffold for combinatorial chemistry and fragment-based drug discovery, enabling the rapid generation of diverse molecules for screening against a wide range of therapeutic targets.

Redox-Active Components in Batteries: Given the interest in related organosulfur compounds for energy storage, there is a speculative but transformative potential for dithiolone derivatives to be explored as novel, redox-active components in next-generation battery technologies.

Q & A

Q. What are the key safety considerations when handling 4,5-Dimethyl-1,2-dithiol-3-one in laboratory settings?

Answer:

- PPE Requirements : Wear protective gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods to prevent inhalation .

- Reactivity : The compound’s dithiolone ring is reactive; avoid exposure to oxidizing agents or strong bases that may trigger decomposition .

- Waste Disposal : Classify waste as hazardous and dispose via certified chemical waste services to prevent environmental contamination .

Q. How is this compound synthesized, and what are the critical reaction parameters?

Answer:

- Synthetic Route : While direct synthesis data for the dimethyl variant is limited, analogous dithiolones (e.g., 4,5-dichloro derivatives) are synthesized via cyclization of thioamides or oxidation of dithiols. For dimethyl substitution, methyl groups are likely introduced via alkylation precursors .

- Key Parameters :

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

Answer:

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, critical for verifying covalent adduct formation (e.g., with enzymes) .

- NMR Spectroscopy : ¹H/¹³C NMR identifies methyl substituents at positions 4 and 5. Key signals include δ ~2.1–2.3 ppm for methyl protons .

- HPLC-PDA : Purity assessment (>95%) using reverse-phase chromatography with UV detection at 254 nm .

Advanced Research Questions

Q. What is the proposed mechanism of action for this compound derivatives as enzyme inhibitors, and how can covalent binding be experimentally validated?

Answer:

- Mechanism : Related 1,2-dithiol-3-ones (e.g., 4,5-dichloro derivatives) inhibit enzymes like FabH via Michael addition. The active thiol (e.g., C112 in FabH) attacks the electrophilic C3 position of the dithiolone, forming a covalent adduct .

- Validation Methods :

- LC-MS/MS : Detect enzyme-inhibitor adducts by observing mass shifts corresponding to the inhibitor’s molecular weight .

- Kinetic Studies : Irreversible inhibition (time-dependent activity loss) and substrate protection assays confirm covalent binding .

Q. How do structural modifications (e.g., substituents at positions 4 and 5) influence the biological activity of 1,2-dithiol-3-one compounds against bacterial targets like FabH?

Answer:

- SAR Insights :

- Electron-Withdrawing Groups (Cl) : Enhance electrophilicity at C3, improving inhibition (e.g., 4,5-dichloro variant: IC₅₀ = 156 nM for saFabH) .

- Methyl Groups : May reduce reactivity but improve selectivity. Computational docking studies (e.g., molecular dynamics simulations) can predict steric compatibility with enzyme active sites .

- Experimental Design :

- Synthesize analogs with varying substituents.

- Test inhibitory activity using enzymatic assays (e.g., NADH-coupled FabH assay) .

Q. What in vitro and in vivo models are appropriate for assessing the antitumor potential of this compound analogues, and what molecular pathways should be investigated?

Answer:

- In Vitro Models :

- In Vivo Models :

- Pathways to Investigate :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.